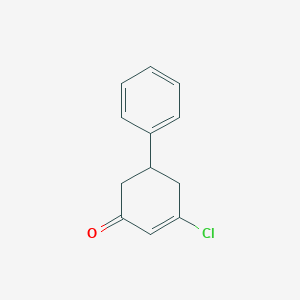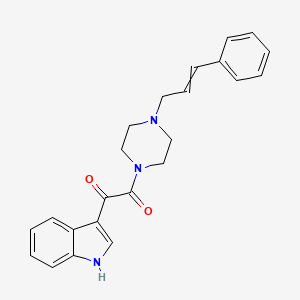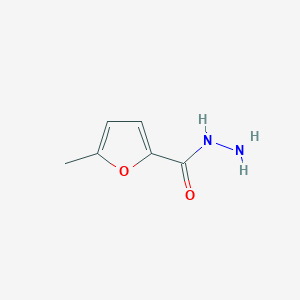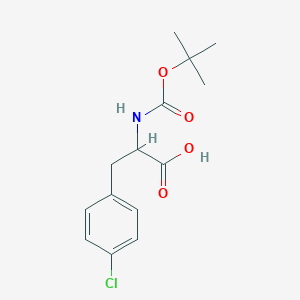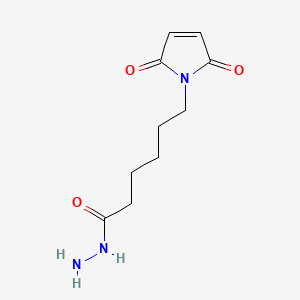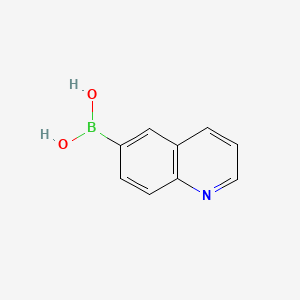
Quinoline-6-boronic acid
Descripción general
Descripción
Quinoline-6-boronic acid (Q6BA) is an organic compound that is widely used in organic synthesis and in scientific research. It is a boronic acid derivative of the quinoline ring system and is a versatile reagent with many applications in organic synthesis and scientific research. Q6BA has been used in a variety of reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. It is also used as a catalyst for the synthesis of polymers, polysaccharides, and polypeptides. In addition, it is used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Electrochemical Mineralization of Quinoline
Research involving boron-doped diamond anodes has demonstrated the electrochemical mineralization of quinoline, identifying intermediate compounds during the oxidation process. This study contributes to understanding the degradation pathways of quinoline in water treatment processes, showcasing the application of boronic acid derivatives in environmental remediation (Wang et al., 2016).
Anti-Influenza A Virus Activities
Boronic acid modifications have been found to enhance the anti-influenza A virus activities of quindoline derivatives. These compounds prevent the entry of virus RNA into the nucleus and inhibit the activity of viral neuraminidase, offering a promising direction for developing new antiviral drugs (Wang et al., 2017).
Synthesis of Boron-Based Inhibitors
A novel procedure for the synthesis of borylated quinolines has been applied in developing potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This research underscores the utility of boronic acid derivatives in the synthesis of pharmacological agents (Das et al., 2022).
Detection of Boronic Acids
The detection of boronic acids through excited-state intramolecular proton-transfer fluorescence highlights the role of boronic acid derivatives in analytical chemistry, providing a sensitive and selective method for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).
Rhodium-Catalyzed Interconversion
A study on the rhodium-catalyzed interconversion of quinolinyl ketones with boronic acids via C-C bond activation demonstrates the application of boronic acid derivatives in organic synthesis, facilitating the formation of functionalized ketones (Dennis et al., 2016).
Fluorescent Sensors for Sugar Recognition
Quinoline boronic acid derivatives have been utilized as fluorescent probes for carbohydrates, showing significant changes in fluorescence intensity upon binding, which is useful for developing fluorescent sensors for sugar recognition (Yang et al., 2003).
Mecanismo De Acción
Target of Action
Quinoline-6-boronic acid is a boronic acid derivative that is commonly used in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium . These catalysts play a crucial role in facilitating the formation of carbon-carbon bonds, which is the key step in Suzuki-Miyaura coupling .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst (e.g., palladium) forms a bond with the electrophilic organic group . Following this, the transmetalation step occurs, where the nucleophilic organic group (the boronic acid) is transferred from boron to the transition metal .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of various complex organic compounds . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds . On a molecular and cellular level, the products of these reactions can have various effects, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it is involved are typically carried out under mild conditions and are tolerant to a wide range of functional groups . The exact environmental conditions (eg, temperature, pH, presence of other chemicals) can impact the efficiency and outcome of the reaction .
Safety and Hazards
Direcciones Futuras
Given the growing interest in boronic acids in medicinal chemistry, future research could focus on extending studies with Quinoline-6-boronic acid to obtain new promising drugs . Additionally, the development of new synthesis methods, such as the one involving acoustic dispensing technology, could pave the way for the creation of unprecedented boronic acid libraries .
Propiedades
IUPAC Name |
quinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLSBLXNMVKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400626 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376581-24-7 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)


